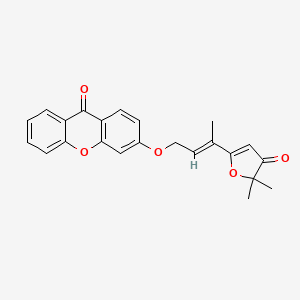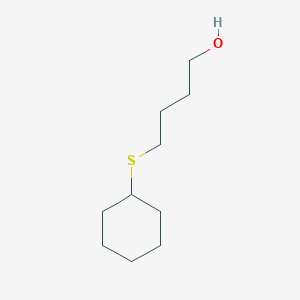
4-(Cyclohexylsulfanyl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohexylthio)butan-1-ol is an organic compound with the molecular formula C10H20OS It is a primary alcohol with a cyclohexylthio group attached to the fourth carbon of the butanol chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylthio)butan-1-ol typically involves the reaction of 4-chlorobutan-1-ol with cyclohexanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the cyclohexylthio group.
Industrial Production Methods: While specific industrial production methods for 4-(Cyclohexylthio)butan-1-ol are not well-documented, the general approach would involve large-scale synthesis using the aforementioned reaction. Optimization of reaction conditions, such as temperature, solvent, and concentration, would be crucial to maximize yield and purity.
Types of Reactions:
Oxidation: 4-(Cyclohexylthio)butan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of 4-(Cyclohexylthio)butane. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The hydroxyl group in 4-(Cyclohexylthio)butan-1-ol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products:
Oxidation: 4-(Cyclohexylthio)butanoic acid, 4-(Cyclohexylthio)butanone.
Reduction: 4-(Cyclohexylthio)butane.
Substitution: 4-(Cyclohexylthio)butyl chloride, 4-(Cyclohexylthio)butyl bromide.
科学的研究の応用
4-(Cyclohexylthio)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
作用機序
The mechanism of action of 4-(Cyclohexylthio)butan-1-ol involves its interaction with various molecular targets, primarily through its hydroxyl and cyclohexylthio groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and nucleophilic attacks, influencing biochemical pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
4-Cyclohexyl-1-butanol: Similar structure but lacks the sulfur atom, leading to different chemical properties and reactivity.
Cyclohexanemethanol: Contains a cyclohexyl group attached to a methanol moiety, differing in chain length and functional group position.
Cyclohexylbutane: Lacks the hydroxyl group, resulting in different physical and chemical properties.
Uniqueness: 4-(Cyclohexylthio)butan-1-ol is unique due to the presence of both a cyclohexylthio group and a hydroxyl group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
特性
CAS番号 |
1962-46-5 |
|---|---|
分子式 |
C10H20OS |
分子量 |
188.33 g/mol |
IUPAC名 |
4-cyclohexylsulfanylbutan-1-ol |
InChI |
InChI=1S/C10H20OS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10-11H,1-9H2 |
InChIキー |
ONMRIXLVTJVYPY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)SCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine](/img/structure/B12906688.png)
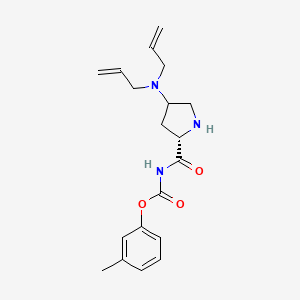
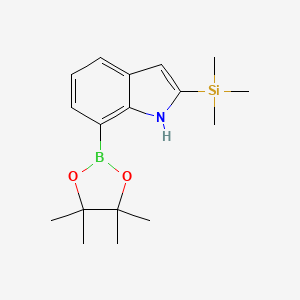
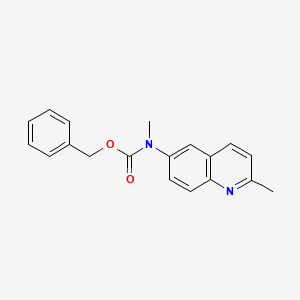

![2-[[(2S)-2-aminopropanoyl]amino]-2-(5-fluoro-2,4-dioxo-pyrimidin-1-yl)acetic acid](/img/structure/B12906726.png)
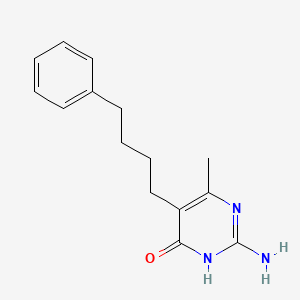

![4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)
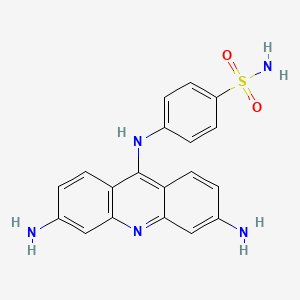
![2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12906754.png)
![5H-Cyclohepta[d]pyrimidine](/img/structure/B12906758.png)
![Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-](/img/structure/B12906763.png)
